molecular formula C42H52N2O8 B15291814 2,2-Bis Nalbuphine

2,2-Bis Nalbuphine

Cat. No.: B15291814
M. Wt: 712.9 g/mol
InChI Key: DBCWTMIWDSKFLL-LEBWPUBNSA-N
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Description

2,2-Bis Nalbuphine is a dimer of Nalbuphine, a mixed opioid agonist-antagonist. Nalbuphine itself is an analgesic (narcotic) used for pain relief. The compound this compound has a molecular formula of C42H52N2O8 and a molecular weight of 712.88 g/mol .

Preparation Methods

The synthesis of 2,2-Bis Nalbuphine involves the dimerization of Nalbuphine. The specific synthetic routes and reaction conditions are not widely detailed in public literature, but it is known that the compound can be prepared through custom synthesis . Industrial production methods would likely involve the optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

2,2-Bis Nalbuphine, like its monomer Nalbuphine, can undergo various chemical reactions. These include:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,2-Bis Nalbuphine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Bis Nalbuphine involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at kappa opioid receptors and as an antagonist or partial agonist at mu opioid receptors. This dual action helps in providing pain relief while minimizing the risk of respiratory depression and addiction commonly associated with other opioids .

Comparison with Similar Compounds

2,2-Bis Nalbuphine can be compared with other similar compounds such as:

    Nalbuphine: The monomer form, which has similar analgesic properties but may differ in potency and duration of action.

    Methylnaltrexone: Another opioid antagonist used to treat opioid-induced constipation without affecting analgesia.

    Naltrexone: An opioid antagonist used primarily in the management of alcohol and opioid dependence.

The uniqueness of this compound lies in its dimeric structure, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to its monomeric counterparts .

Properties

Molecular Formula

C42H52N2O8

Molecular Weight

712.9 g/mol

IUPAC Name

(4R,4aS,7S,7aR,12bS)-10-[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7,9-trihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol

InChI

InChI=1S/C42H52N2O8/c45-27-7-9-41(49)29-17-23-15-25(33(47)35-31(23)39(41,37(27)51-35)11-13-43(29)19-21-3-1-4-21)26-16-24-18-30-42(50)10-8-28(46)38-40(42,32(24)36(52-38)34(26)48)12-14-44(30)20-22-5-2-6-22/h15-16,21-22,27-30,37-38,45-50H,1-14,17-20H2/t27-,28-,29+,30+,37-,38-,39-,40-,41+,42+/m0/s1

InChI Key

DBCWTMIWDSKFLL-LEBWPUBNSA-N

Isomeric SMILES

C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=CC(=C(C(=C46)O5)O)C7=C(C8=C9C(=C7)C[C@@H]1[C@]2([C@]9(CCN1CC1CCC1)[C@@H](O8)[C@H](CC2)O)O)O)O)O

Canonical SMILES

C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=CC(=C(C(=C46)O5)O)C7=C(C8=C9C(=C7)CC1C2(C9(CCN1CC1CCC1)C(O8)C(CC2)O)O)O)O)O

Origin of Product

United States

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